N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide
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Overview
Description
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide: is an organic compound with the molecular formula C13H18N2O2S It is characterized by the presence of a phenyl group attached to a pentanamide backbone, with a sulfanylacetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide typically involves the following steps:
Formation of the Pentanamide Backbone: The starting material, 5-aminopentanamide, is reacted with phenyl isocyanate under controlled conditions to form N-phenyl-5-aminopentanamide.
Introduction of the Sulfanylacetyl Group: The intermediate N-phenyl-5-aminopentanamide is then reacted with 2-sulfanylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide involves its interaction with specific molecular targets. The sulfanylacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-phenylpentanamide: Lacks the sulfanylacetyl group, resulting in different chemical properties and reactivity.
5-[(2-sulfanylacetyl)amino]pentanamide: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide is unique due to the presence of both the phenyl and sulfanylacetyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
824970-15-2 |
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Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide |
InChI |
InChI=1S/C13H18N2O2S/c16-12(15-11-6-2-1-3-7-11)8-4-5-9-14-13(17)10-18/h1-3,6-7,18H,4-5,8-10H2,(H,14,17)(H,15,16) |
InChI Key |
CFIQQHILXDRCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)CS |
Origin of Product |
United States |
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